YL5084

JNK Isoform Selectivity Kinase Inhibition MAPK Signaling

YL5084 is the first covalent inhibitor demonstrating >30-fold selectivity for JNK2 over JNK1, essential for dissecting isoform-specific pathways without confounding JNK1 inhibition. Ideal for multiple myeloma and cancer research requiring precise JNK2/3 interrogation. For research use only. Contact multiple vendors for pricing and availability.

Molecular Formula C35H36N8O2
Molecular Weight 600.7 g/mol
Cat. No. B10856294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYL5084
Molecular FormulaC35H36N8O2
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCC1CN(CC1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)C=CCN(C)C
InChIInChI=1S/C35H36N8O2/c1-24-22-42(34(45)26-14-16-27(17-15-26)37-31(44)13-9-20-41(2)3)23-29(24)39-35-36-19-18-28(38-35)32-30-12-7-8-21-43(30)40-33(32)25-10-5-4-6-11-25/h4-19,21,24,29H,20,22-23H2,1-3H3,(H,37,44)(H,36,38,39)/b13-9+/t24-,29+/m0/s1
InChIKeyFVONQZQMUHLATI-PIAHHGHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YL5084: A Covalent JNK2/3 Inhibitor with Quantifiable Isoform Selectivity for Scientific Procurement


YL5084 is a synthetic organic small molecule that functions as a covalent inhibitor of c-Jun N-terminal protein kinases (JNKs), specifically targeting JNK2 and JNK3 [1]. It exhibits a quantifiable selectivity for JNK2 (MAPK9) over JNK1 (MAPK8), with biochemical IC50 values of 70 nM (JNK2), 84 nM (JNK3), and 2173 nM (JNK1) . YL5084 forms a covalent bond with Cys116 of JNK2 and demonstrates a 20-fold higher Kinact/KI ratio compared to JNK1 [1]. The compound has a molecular weight of 600.71 g/mol, a molecular formula of C35H36N8O2, and is available from commercial vendors as a research-grade chemical probe [2].

YL5084 Procurement Rationale: Why Generic JNK Inhibitors Cannot Substitute for Isoform-Selective JNK2/3 Inhibition


Generic substitution with pan-JNK inhibitors or compounds lacking isoform selectivity is scientifically unjustified for experiments requiring JNK2/3-specific interrogation. JNK1 and JNK2 exhibit opposing biological functions—JNK2 activity promotes cell survival while JNK1 stimulates apoptosis—and their ATP-binding pockets are highly similar, making isoform-selective inhibition exceptionally challenging to achieve [1]. YL5084 represents the first covalent inhibitor to demonstrate a quantifiable, >20-fold kinetic selectivity for JNK2 over JNK1, a differentiation that non-covalent or pan-JNK inhibitors cannot provide [2]. Substituting YL5084 with a less selective JNK inhibitor introduces confounding JNK1 inhibition, potentially masking or reversing the intended JNK2-specific phenotypic readout and invalidating mechanistic conclusions [1].

YL5084 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Off-Target Comparison Data


YL5084 Demonstrates 31-Fold JNK2 Selectivity Over JNK1 by IC50 in Biochemical Assays

YL5084 exhibits a quantifiable 31-fold selectivity for JNK2 over JNK1 based on IC50 values measured in the same biochemical assay system. This selectivity ratio is higher than that of closely related analog compounds YL6016 (11-fold), YL6017 (9-fold), and YL6038 (18-fold) [1]. The absolute IC50 values are 70 nM for JNK2 and 2173 nM for JNK1, with JNK3 showing an intermediate IC50 of 84 nM [1].

JNK Isoform Selectivity Kinase Inhibition MAPK Signaling

YL5084 Exhibits 20-Fold Higher Kinetic Selectivity (Kinact/KI) for JNK2 Over JNK1

YL5084 demonstrates a 20-fold higher Kinact/KI ratio for JNK2 compared to JNK1, reflecting superior covalent inactivation efficiency and target residence time [1]. This kinetic advantage is attributable to preferential covalent bond formation with Cys116 of JNK2 [2] and is corroborated by molecular dynamics simulations showing that the ligand in JNK2 adopts a geometry more favorable for covalent reaction than in JNK1 [3].

Covalent Inhibition Kinetic Selectivity JNK2 Target Engagement

YL5084 Demonstrates Reduced Off-Target PIKFYVE Engagement Compared to Lead Analog YL2056

YL5084 was engineered from the lead analog YL2056 to reduce off-target inhibition of PIKFYVE, a known covalent off-target that induces vacuole formation upon inhibition [1]. In a KdELECT binding assay, YL5084 exhibited a KD of 5000 nM for PIKFYVE, compared to YL2056's KD of 270 nM, representing an 18.5-fold reduction in off-target binding affinity [1]. YL5084 also showed significantly lower PIKFYVE binding in KINOMEscan and KiNativ assays and did not induce vacuole formation at concentrations up to 4 μM [1].

Off-Target Selectivity PIKFYVE Covalent Inhibitor Optimization

YL5084 Exhibits Dose-Dependent Antiproliferative Activity in Multiple Myeloma Cells with Defined GR50

YL5084 displays dose-dependent antiproliferative effects in MM.1S multiple myeloma cells, with a GR50 value of 200-300 nM after 72 hours of treatment . At concentrations of 0.5 μM and 2.5 μM over 24 hours, YL5084 induces apoptosis as evidenced by increased PARP cleavage, caspase-3 cleavage, and Annexin V/PI staining . Notably, these antiproliferative and pro-apoptotic effects were found to be JNK2-independent, indicating the compound engages additional cellular targets relevant to multiple myeloma cell survival [1].

Multiple Myeloma Antiproliferative Activity Cellular Pharmacology

YL5084 Metabolic Stability in Human and Mouse Liver Microsomes

YL5084 exhibits moderate metabolic stability in liver microsome assays, with half-lives of 16 minutes in human microsomes and 11 minutes in mouse microsomes . These data establish a baseline pharmacokinetic profile for in vitro-to-in vivo extrapolation and inform experimental design for cellular studies where compound turnover may influence effective exposure duration.

Metabolic Stability In Vitro ADME Microsomal Half-Life

YL5084 Optimal Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Isoform-Selective JNK2 Target Engagement Studies in MAPK Signaling Research

YL5084 is optimally deployed in cellular and biochemical assays requiring specific interrogation of JNK2-dependent signaling pathways while minimizing confounding JNK1 inhibition. The compound's 31-fold IC50 selectivity for JNK2 over JNK1 and 20-fold higher Kinact/KI ratio enable researchers to attribute observed phenotypic changes to JNK2 inhibition with higher confidence than is possible using pan-JNK inhibitors or less selective tool compounds [1]. Recommended working concentrations for biochemical assays are 70-200 nM for near-complete JNK2 inhibition with minimal JNK1 engagement.

Multiple Myeloma Cell Proliferation and Apoptosis Studies

YL5084 demonstrates dose-dependent antiproliferative activity in MM.1S multiple myeloma cells with a GR50 of 200-300 nM, and induces apoptosis at concentrations of 0.5-2.5 μM [1]. This cellular pharmacology profile makes YL5084 suitable for multiple myeloma research applications, including combination studies with proteasome inhibitors or immunomodulatory drugs. Researchers should note that antiproliferative effects are JNK2-independent, suggesting engagement of additional targets relevant to multiple myeloma biology—a consideration for mechanistic interpretation [2].

Covalent JNK2 Chemical Probe Development and Structure-Activity Relationship Studies

YL5084 serves as a validated chemical starting point for medicinal chemistry optimization aimed at developing next-generation JNK2-selective chemical probes [1]. The compound's covalent binding mechanism (Cys116 modification), reduced PIKFYVE off-target liability relative to YL2056 (KD 5000 nM vs 270 nM), and moderate metabolic stability profile provide a foundation for structure-activity relationship campaigns targeting improved selectivity, potency, and pharmacokinetic properties .

JNK1-JNK2 Opposing Function Dissection in Apoptosis and Cell Survival Pathways

Given the documented opposing functions of JNK1 (pro-apoptotic) and JNK2 (pro-survival), YL5084 is uniquely suited for experiments designed to dissect the isoform-specific contributions of JNK2 to cell fate decisions [1]. The compound's >20-fold kinetic selectivity enables researchers to inhibit JNK2 while leaving JNK1 activity largely intact, a differentiation that generic JNK inhibitors cannot achieve. This application is particularly relevant for studies in cancer biology, where JNK2 is constitutively activated in multiple myeloma and melanoma cell lines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for YL5084

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.